

Spectroscopic Characterization of 3-(4-Ethylphenyl)-2,2-dimethylpropanal: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-Ethylphenyl)-2,2-dimethylpropanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the aromatic aldehyde **3-(4-Ethylphenyl)-2,2-dimethylpropanal**. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on its chemical structure, supported by established principles of NMR, IR, and MS analysis. Detailed, generalized experimental protocols for obtaining such data are also presented to aid researchers in their laboratory work.

Chemical Structure and Properties

- IUPAC Name: **3-(4-Ethylphenyl)-2,2-dimethylpropanal**
- Synonyms: Floralozone, 4-Ethyl- α,α -dimethylbenzenepropanal
- CAS Number: 67634-15-5[1][2]
- Molecular Formula: $C_{13}H_{18}O$ [1][2]
- Molecular Weight: 190.28 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-(4-Ethylphenyl)-2,2-dimethylpropanal**. These predictions are based on the analysis of its structural fragments: a para-substituted ethylbenzene ring, a neopentyl-like aldehyde core, and the interplay between these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Data (Predicted)

- Solvent: CDCl₃
- Frequency: 400 MHz

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.5	Singlet (s)	1H	Aldehyde proton (-CHO)
~7.1	Doublet (d)	2H	Aromatic protons (ortho to ethyl group)
~7.0	Doublet (d)	2H	Aromatic protons (ortho to propyl group)
~2.8	Singlet (s)	2H	Methylene protons (-CH ₂ -Ar)
~2.6	Quartet (q)	2H	Methylene protons of ethyl group (-CH ₂ -CH ₃)
~1.2	Triplet (t)	3H	Methyl protons of ethyl group (-CH ₂ -CH ₃)
~1.1	Singlet (s)	6H	Gem-dimethyl protons (-C(CH ₃) ₂)

2.1.2. ^{13}C NMR (Carbon NMR) Data (Predicted)

- Solvent: CDCl_3
- Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~205	Aldehyde carbonyl carbon (-CHO)
~142	Aromatic quaternary carbon (C-ethyl)
~135	Aromatic quaternary carbon (C-propyl)
~130	Aromatic CH carbons
~128	Aromatic CH carbons
~50	Methylene carbon (-CH ₂ -Ar)
~45	Quaternary carbon (-C(CH ₃) ₂)
~28	Methylene carbon of ethyl group (-CH ₂ -CH ₃)
~22	Gem-dimethyl carbons (-C(CH ₃) ₂)
~15	Methyl carbon of ethyl group (-CH ₂ -CH ₃)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2960, ~2870	Strong	Aliphatic C-H stretch (methyl and methylene groups)
~2820, ~2720	Medium, weak	Aldehyde C-H stretch (Fermi doublet)[3][4]
~1725	Strong	C=O stretch of a saturated aldehyde[5]
~1610, ~1510	Medium	Aromatic C=C ring stretches[6][7]
~820	Strong	para-Disubstituted benzene C-H out-of-plane bend

Mass Spectrometry (MS)

- Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
190	Moderate	Molecular ion [M] ⁺
189	Moderate	[M-H] ⁺
161	Moderate	[M-CHO] ⁺
119	Strong	[M-C(CH ₃) ₂ CHO] ⁺ (benzylic cation)
105	Moderate	[C ₈ H ₉] ⁺ (ethyltropylium ion)
91	Moderate	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for **3-(4-Ethylphenyl)-2,2-dimethylpropanal**. Instrument parameters should be optimized for the

specific spectrometer being used.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **3-(4-Ethylphenyl)-2,2-dimethylpropanal**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a one-pulse ^1H spectrum with a 90° pulse angle.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
 - Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate all signals.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

- Process the data with a line broadening factor of 1-2 Hz.
- Reference the spectrum to the CDCl_3 solvent signal at 77.16 ppm.

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean.
 - Place a small drop of the neat liquid sample of **3-(4-Ethylphenyl)-2,2-dimethylpropanal** directly onto the ATR crystal.
- Data Acquisition:
 - Acquire the spectrum over the range of 4000 to 400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
 - Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

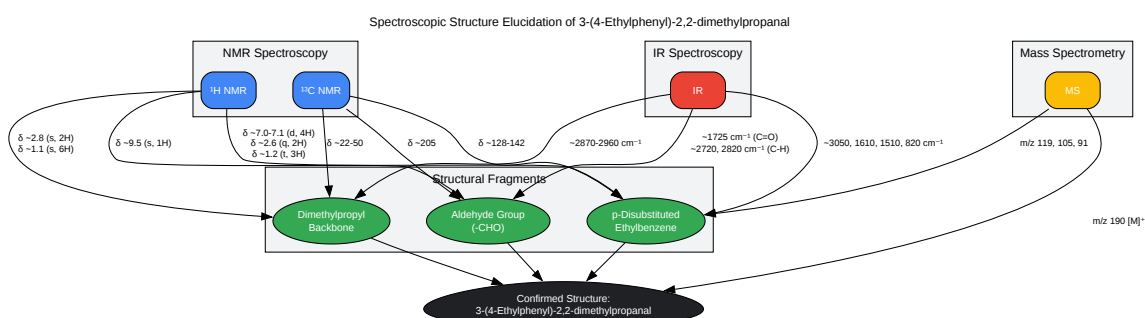
Mass Spectrometry

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Prepare a dilute solution of **3-(4-Ethylphenyl)-2,2-dimethylpropanal** in a volatile organic solvent (e.g., dichloromethane or hexane).
 - Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.
 - Use a suitable capillary column (e.g., a non-polar DB-5ms column) and a temperature program that allows for the separation of the compound from any impurities.
- Mass Analysis (Electron Ionization - EI):
 - Set the electron energy to the standard 70 eV.

- Scan a mass range appropriate for the compound (e.g., m/z 40-300).
- The mass spectrum corresponding to the GC peak of **3-(4-Ethylphenyl)-2,2-dimethylpropanal** will be recorded.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **3-(4-Ethylphenyl)-2,2-dimethylpropanal** using the combined spectroscopic data.



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Caption: Logical workflow for structural elucidation.

This guide serves as a foundational resource for the spectroscopic analysis of **3-(4-Ethylphenyl)-2,2-dimethylpropanal**. Researchers can utilize the predicted data and experimental protocols herein to facilitate their own analytical work and structural confirmation of this and related compounds.

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